ethyl (2R)-2-hydroxypent-4-enoate
Description
Ethyl (2R)-2-hydroxypent-4-enoate is a chiral ester characterized by a hydroxyl group at the (2R)-position and a pent-4-enoate backbone. Its structure combines ester functionality with a terminal alkene and a stereogenic center, making it a versatile intermediate in organic synthesis, particularly in cyclization reactions and asymmetric catalysis. The compound’s reactivity is influenced by the hydroxyl group’s nucleophilicity, the ester’s electrophilicity, and the alkene’s capacity for conjugate additions or cycloadditions .
Properties
CAS No. |
104196-82-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Ethyl (2R)-2-hydroxypent-4-enoate can be synthesized through the esterification of (2R)-2-hydroxypent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for precise control over reaction conditions, leading to higher yields and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl (2R)-2-hydroxypent-4-enoate can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form ethyl (2R)-2-hydroxypentanoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group into a chloride.
Addition: The alkene group in the compound can participate in addition reactions, such as hydrogenation, to form ethyl (2R)-2-hydroxypentanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Thionyl chloride, phosphorus tribromide, under anhydrous conditions.
Addition: Hydrogen gas with a palladium catalyst, under atmospheric pressure.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Ethyl (2R)-2-hydroxypentanoate.
Substitution: Ethyl (2R)-2-chloropent-4-enoate.
Addition: Ethyl (2R)-2-hydroxypentanoate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Ethyl (2R)-2-hydroxypent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chiral center, it is valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting metabolic pathways involving hydroxyl and alkene groups.
Biocatalysis: It serves as a substrate in enzymatic reactions to study enzyme specificity and activity.
Industry:
Flavor and Fragrance: Used in the formulation of flavors and fragrances due to its pleasant odor.
Polymer Synthesis: Acts as a monomer or comonomer in the production of biodegradable polymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzymatic Reactions: Ethyl (2R)-2-hydroxypent-4-enoate can be metabolized by enzymes such as esterases and oxidoreductases, leading to the formation of various metabolites.
Pathways: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
Variation in Ester Groups
The nature of the ester group significantly impacts steric and electronic properties:
- Ethyl (2R)-2-hydroxypent-4-enoate vs.
| Compound | Ester Group | Key Reactivity Observation |
|---|---|---|
| This compound | Ethyl | High electrophilicity for nucleophilic attack |
| Isopropyl 2-hydroxypent-4-enoate | Isopropyl | Similar selectivity despite increased bulk |
Substituent Effects on the Pent-4-enoate Backbone
- This compound vs. Ethyl 4-methyl-2-phenylpent-4-enoate: The latter features a phenyl group at C2 and a methyl group at C3. The phenyl group enhances π-π stacking interactions, while the methyl group introduces steric hindrance, reducing alkene reactivity in electrophilic additions compared to the unsubstituted alkene in the target compound .
- Ethyl 2-diethoxyphosphorylpent-4-enoate: Substituting the hydroxyl group with a diethoxyphosphoryl moiety transforms the compound into a Horner-Wadsworth-Emmons reagent, enabling efficient olefinations. This contrasts with the hydroxyl group’s role in hydrogen bonding or oxidation reactions .
| Compound | Substituent at C2 | Key Application |
|---|---|---|
| This compound | Hydroxyl (R-configuration) | Asymmetric synthesis, cyclization |
| Ethyl 4-methyl-2-phenylpent-4-enoate | Phenyl, methyl | Stabilization via aromatic interactions |
| Ethyl 2-diethoxyphosphorylpent-4-enoate | Phosphoryl group | Olefination reactions |
Functional Group Modifications
- Amino vs. Hydroxyl Derivatives: Ethyl 2-(allyl(2-ethoxy-2-oxoethyl)amino)pent-4-enoate (CAS: 1429769-95-8) introduces an amino group, enabling participation in Michael additions or enzyme-targeted interactions, unlike the hydroxyl group’s role in redox or protection/deprotection strategies .
- Ketone-Containing Analogues: Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate incorporates a ketone at C3, enhancing acidity at adjacent positions and enabling keto-enol tautomerism, which is absent in the target compound .
| Compound | Functional Groups | Reactivity Profile |
|---|---|---|
| This compound | Hydroxyl, ester, alkene | Oxidation, ester hydrolysis, cyclization |
| Ethyl 2-(allylamino)pent-4-enoate | Amino, ester, alkene | Nucleophilic additions, biocatalysis |
| Ethyl (2R,4Z)-3-oxohex-4-enoate | Ketone, hydroxyl, ester | Keto-enol tautomerism, aldol reactions |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl (2R)-2-hydroxypent-4-enoate, and how can enantiomeric purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via catalytic asymmetric hydrogenation of α-keto esters or enzymatic resolution of racemic mixtures. For enantiomeric purity optimization, use chiral catalysts (e.g., Ru-BINAP complexes) and monitor reaction progress with chiral HPLC . Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents improves stereoselectivity. Reaction parameters (temperature, solvent polarity) should be systematically varied using factorial design to identify optimal conditions .
Q. How can the structure and stereochemistry of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : - and -NMR to confirm backbone structure. NOESY or ROESY for stereochemical assignment of the hydroxyl and alkene groups.
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to validate enantiopurity.
- X-ray Crystallography : For unambiguous stereochemical confirmation if crystalline derivatives are accessible .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard controls per ECHA guidelines:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic byproducts before disposal in designated containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and regioselectivity. Software like COMSOL Multiphysics or Gaussian can simulate electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally via kinetic studies under varying electrophile concentrations .
Q. What experimental strategies resolve contradictions in kinetic data for the compound’s oxidation reactions?
- Methodological Answer :
- Factorial Design : Systematically test variables (e.g., oxidant concentration, temperature) to isolate conflicting factors.
- Isotopic Labeling : Use -labeled substrates to trace oxygen incorporation pathways.
- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates. Cross-reference with theoretical mechanisms from ab initio calculations .
Q. How can the compound’s chiral center influence its role in asymmetric catalysis or enzyme inhibition studies?
- Methodological Answer :
- Catalysis : Test enantioselectivity in model reactions (e.g., aldol addition) using chiral auxiliaries. Compare turnover frequencies (TOF) and enantiomeric excess (ee) between (2R) and (2S) configurations.
- Enzyme Binding : Conduct molecular docking simulations (AutoDock Vina) to assess binding affinity differences. Validate with kinetic assays (e.g., IC measurements) against target enzymes like hydrolases .
Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Simulated Moving Bed Chromatography (SMB) : Optimize for high-throughput enantioseparation using chiral columns.
- Membrane Technologies : Employ nanofiltration membranes with tailored pore sizes to isolate low-molecular-weight esters.
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify co-solvents that enhance crystal yield and purity .
Experimental Design & Data Analysis
Q. How to design a factorial experiment to optimize the esterification yield of this compound?
- Methodological Answer :
- Variables : Catalyst loading (0.5–2.0 mol%), temperature (25–60°C), and solvent polarity (log P range: 1.5–3.0).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions. Analyze via ANOVA to identify significant factors.
- Validation : Replicate center points to assess reproducibility. Compare predicted vs. actual yields using t-tests .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Multivariate Analysis : Principal component analysis (PCA) or partial least squares regression (PLS-R) to disentangle correlated variables.
- Bayesian Inference : Quantify uncertainty in conflicting datasets and update model parameters iteratively.
- Machine Learning : Train random forest models on high-dimensional data to identify hidden predictors of bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
